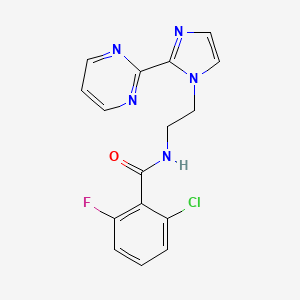
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. The compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves the inhibition of the enzyme DNA gyrase, which is responsible for the supercoiling of DNA. This inhibition leads to the disruption of DNA replication and ultimately the death of the bacterial or viral cell.
Biochemical and Physiological Effects
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has been found to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of a variety of bacterial and viral strains, making it a promising candidate for the development of new antibiotics and antiviral drugs. Additionally, the compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide in lab experiments include its broad-spectrum activity against bacterial and viral strains, as well as its anti-inflammatory properties. However, the compound has limitations in terms of its potential toxicity and the development of resistance in bacteria and viruses.
Orientations Futures
There are several potential future directions for the research and development of 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide. These include:
1. Further studies on the compound's mechanism of action and its potential applications in the treatment of bacterial and viral infections.
2. Exploration of the compound's anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases.
3. Investigation of the compound's potential toxicity and the development of strategies to minimize its adverse effects.
4. Development of new derivatives of the compound with improved activity and reduced toxicity.
5. Studies on the development of resistance in bacteria and viruses to the compound and the development of strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves several steps. The first step involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethanamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with an acid such as hydrochloric acid to yield the final product.
Applications De Recherche Scientifique
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-3-1-4-12(18)13(11)16(24)22-8-10-23-9-7-21-15(23)14-19-5-2-6-20-14/h1-7,9H,8,10H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNISZYWDIFBJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

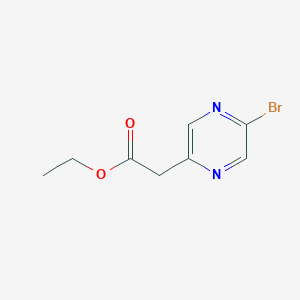
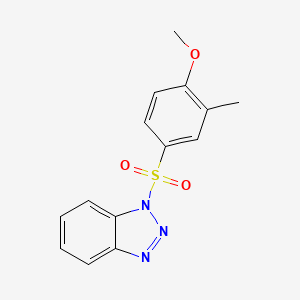
![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)
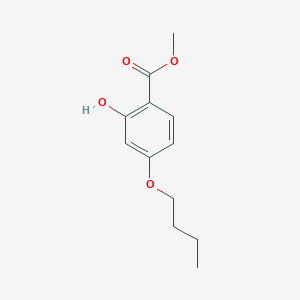
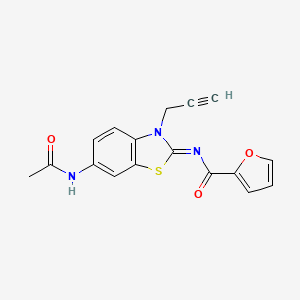
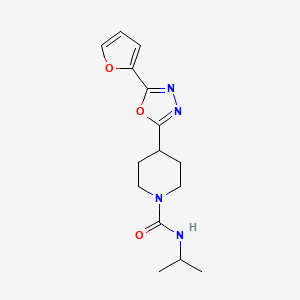
![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)

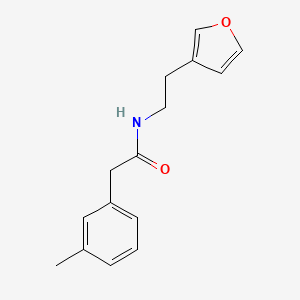
![4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2394289.png)
![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2394292.png)